1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a piperidin-1-yl group, a pyridazin-3-yl group, and a thioethanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the piperidin-1-yl group and the pyridazin-3-yl group. These groups are then combined through a thioethanone linkage. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, particularly those involving enzyme inhibition or receptor binding.
Industry: Its properties may be exploited in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which 1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone can be compared to other similar compounds, such as:
1-(Piperidin-1-yl)ethanone: A simpler compound lacking the pyridazin-3-yl and thioethanone groups.
2-(6-(o-tolyl)pyridazin-3-yl)thioethanone: Lacking the piperidin-1-yl group.
Piperidine derivatives: Other compounds containing the piperidine nucleus, which may have different substituents and functional groups.
Properties
IUPAC Name |
2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-14-7-3-4-8-15(14)16-9-10-17(20-19-16)23-13-18(22)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTWFOMFIRNNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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